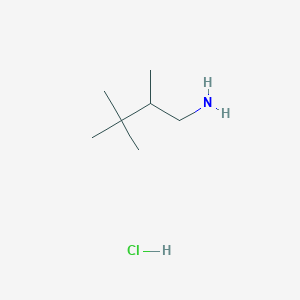

2,3,3-Trimethylbutan-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3,3-Trimethylbutan-1-amine hydrochloride is an organic compound with the molecular weight of 151.68 . It is also known by its IUPAC name 2,3,3-trimethylbutan-1-amine hydrochloride . The compound appears as a powder and is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for 2,3,3-Trimethylbutan-1-amine hydrochloride is1S/C7H17N.ClH/c1-6(5-8)7(2,3)4;/h6H,5,8H2,1-4H3;1H . This code provides a unique identifier for the molecular structure of the compound. Physical And Chemical Properties Analysis

2,3,3-Trimethylbutan-1-amine hydrochloride is a powder that is stored at room temperature . Its molecular weight is 151.68 .科学的研究の応用

Molecular Interactions and Complex Formation

Research by Castaneda et al. (2001) explored the structure of complexes with NH⋯N hydrogen bonds formed by aromatic proton donors with aliphatic amines, including trimethylamines, in aprotic solvents. Their study revealed the equilibrium between free molecules and complexes of 1:1 and 1:2 composition, indicating the potential of 2,3,3-Trimethylbutan-1-amine hydrochloride in studying molecular interactions and homoconjugated cation formation in solvents like methylene chloride at low temperatures (Castaneda, Denisov, & Schreiber, 2001).

Enzymatic Resolution and Synthesis

Kamal et al. (2007) demonstrated the lipase-catalyzed enantiomer separation of racemic compounds to synthesize optically pure substances, highlighting the role of trimethylamine in synthesizing compounds like (R)-carnitine hydrochloride. This application underscores the importance of 2,3,3-Trimethylbutan-1-amine hydrochloride in the enzymatic resolution processes and the synthesis of bioactive molecules (Kamal, Khanna, & Krishnaji, 2007).

Catalytic Asymmetric Synthesis

The research by Wangweerawong, Bergman, and Ellman (2014) on the asymmetric intermolecular addition of non-acidic C–H bonds to imines illustrates the application of amine hydrochlorides in catalyzing asymmetric syntheses. Their findings point to the effectiveness of 2,3,3-Trimethylbutan-1-amine hydrochloride in facilitating reactions that yield highly enantiomerically enriched amine hydrochlorides, useful in various synthetic applications (Wangweerawong, Bergman, & Ellman, 2014).

Material Science and Surface Modification

The creation and rapid characterization of amine-functionalized silica by Soto-Cantu et al. (2012) demonstrate the utility of amino-functionalized polymers in environmental and analytical chemistry. Their method of synthesizing nearly monodisperse colloidal silica particles and modifying their surface with amino groups, including the use of (3-aminopropyl) trimethoxysilane, showcases the application of 2,3,3-Trimethylbutan-1-amine hydrochloride in material science and surface chemistry (Erick Soto-Cantu, Cueto, Koch, & Russo, 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

特性

IUPAC Name |

2,3,3-trimethylbutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.ClH/c1-6(5-8)7(2,3)4;/h6H,5,8H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZQHJMPISJGCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,3-Trimethylbutan-1-amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-3-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]pyridin-3-yl}carbamoyl)prop-2-enoic acid](/img/structure/B2945084.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,3-dimethoxybenzoate](/img/structure/B2945087.png)

![N-cyano-N-{[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethylaniline](/img/structure/B2945093.png)

![N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2945096.png)

![(3,5-Dimethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2945097.png)

![6-Cyclopropyl-2-{[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2945099.png)

![2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one](/img/structure/B2945100.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2945101.png)

![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2945103.png)